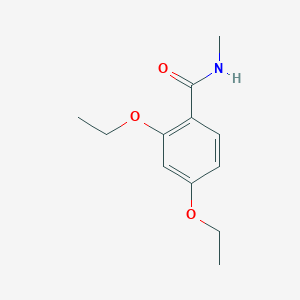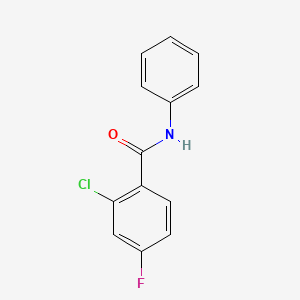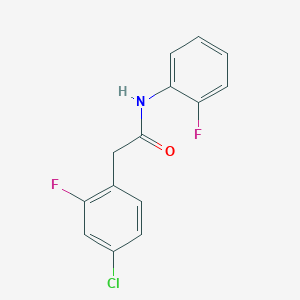
N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Wirkmechanismus
TAK-659 selectively binds to the active site of N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and inhibits its kinase activity. N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events, including the activation of PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune microenvironment by suppressing the activation and proliferation of T-cells and myeloid-derived suppressor cells.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, which allows for the specific inhibition of B-cell receptor signaling. However, TAK-659 has limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, in the treatment of B-cell malignancies. Additionally, the development of novel formulations and delivery methods for TAK-659 may improve its bioavailability and pharmacokinetics, leading to better clinical outcomes. Finally, the identification of predictive biomarkers for TAK-659 response may help to improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction with 4-chloro-N-(phenylsulfonyl)benzenecarboximidoyl chloride. The final product is obtained through the reaction of the intermediate with 4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and suppressing B-cell receptor signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-20(2,3)17-13-18(23-27-17)22-19(14-9-11-15(21)12-10-14)24-28(25,26)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWUVLOHXLMTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5330094.png)

![2-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B5330106.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one](/img/structure/B5330113.png)
![N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5330120.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)

![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
